Architectural Profiling of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione: Synthesis, Functionalization, and Pharmacological Utility
Architectural Profiling of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione: Synthesis, Functionalization, and Pharmacological Utility
Executive Overview
The quinazoline-2,4-dione core is a "privileged scaffold" in medicinal chemistry, frequently embedded in pharmaceuticals targeting neurological disorders, bacterial infections, and malignancies. Within this chemical space, 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (CAS:) represents a highly specialized, synthetically valuable building block.
By combining N,N-dimethylation—which abolishes hydrogen bond donors to enhance membrane permeability—with a heavy halogen (iodine) at the sterically demanding C5 position, this molecule serves as an ideal precursor for Late-Stage Functionalization (LSF). This technical guide explores the physicochemical rationale, the de novo synthetic methodology required to achieve absolute regiocontrol, and the downstream applications of this compound in modern drug discovery.
Physicochemical & ADMET Rationale
The structural modifications in 5-iodo-1,3-dimethylquinazoline-2,4-dione are not arbitrary; they are driven by strict pharmacokinetic and thermodynamic principles. The N1 and N3 methylations eliminate the tautomeric variability inherent to unsubstituted quinazolinediones, locking the molecule into a rigid dione state. This rigidity reduces the entropic penalty upon binding to target proteins.
Table 1: Physicochemical & Pharmacokinetic Parameters
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C₁₀H₉IN₂O₂ | Base framework for derivatization. |
| Molecular Weight | 316.10 g/mol | Well below the 500 Da Lipinski threshold, ensuring viability for oral drug development. |
| H-Bond Donors | 0 | N-methylation removes donors, increasing lipophilicity and preventing non-specific aqueous solvation. |
| H-Bond Acceptors | 2 | The C2 and C4 carbonyls remain available for critical hydrogen-bonding with kinase hinge regions. |
| Topological Polar Surface Area | ~40.6 Ų | Highly optimal for passive transcellular transport and Blood-Brain Barrier (BBB) penetration (< 90 Ų). |
| Rotatable Bonds | 0 | Absolute structural rigidity ensures high target-binding affinity by minimizing conformational entropy loss. |
Regiocontrolled Synthesis: A Self-Validating Protocol
A common pitfall in quinazoline functionalization is attempting direct electrophilic iodination on the pre-formed 1,3-dimethylquinazoline-2,4-dione core. Because the nitrogen atoms direct electrophilic aromatic substitution primarily to the C6 and C8 positions, achieving selective C5-iodination is electronically and sterically unfavorable.
To bypass this, a de novo core assembly starting from a pre-functionalized anthranilic acid is chemically mandatory. The following protocol outlines a self-validating, two-phase synthetic workflow.
Phase 1: Core Assembly via Urea Condensation
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Objective: Construct the bicyclic heterocycle with absolute C5-iodine regiocontrol.
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Procedure:
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Charge a reaction vessel with 2-amino-6-iodobenzoic acid (1.0 eq) and urea (10.0 eq).
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Causality: Excess urea acts as both the nitrogen/carbonyl source and the reaction solvent. When heated above its melting point (133°C), it creates a homogenous melt, bypassing the need for high-boiling, difficult-to-remove organic solvents.
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Heat the melt to 150–160°C for 4 hours. The mixture will solidify as the cyclized product precipitates.
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Cool to 80°C, quench with hot water to dissolve unreacted urea, filter, and dry under vacuum.
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Self-Validation (IPC): Analyze the solid via LC-MS. The intermediate must exhibit an [M−H]− peak at m/z 287.0 in negative ion mode, confirming the formation of 5-iodoquinazoline-2,4(1H,3H)-dione.
Phase 2: N,N-Dimethylation
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Objective: Alkylate the N1 and N3 positions to yield the target compound.
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Procedure:
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Dissolve the intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that perfectly solvates the intermediate and maximizes the nucleophilicity of the nitrogen atoms once deprotonated.
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Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
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Causality: K₂CO₃ is a mild base. Its pKa is sufficient to deprotonate the imidic N-H bonds (pKa ~8.5) but weak enough to prevent the hydrolytic ring-opening of the dione that occurs with strong bases like NaOH.
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Dropwise add methyl iodide (MeI, 2.5 eq) at 0°C, warm to room temperature, and stir for 12 hours.
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Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
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Self-Validation (IPC): ¹H NMR must show the complete disappearance of the broad N-H singlets (>11.0 ppm) and the emergence of two sharp N-CH₃ singlets at ~3.30 ppm and ~3.50 ppm. LC-MS confirms the final [M+H]+ at m/z 317.1.
Workflow for the regiocontrolled de novo synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4-dione.
Mechanistic Applications in Drug Discovery
The strategic placement of the iodine atom at the C5 position transforms this molecule from a static end-product into a dynamic biochemical tool.
Late-Stage Functionalization (LSF) via Cross-Coupling
The carbon-iodine bond is highly labile under palladium catalysis, making 5-iodo-1,3-dimethylquinazoline-2,4-dione an elite substrate for structural diversification.
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Suzuki-Miyaura Couplings: Reaction with aryl or heteroaryl boronic acids allows for the rapid generation of C5-aryl derivatives, which are critical for probing deep hydrophobic pockets in target kinases.
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Sonogashira Couplings: Introduction of terminal alkynes at the C5 position yields rigid, linear pharmacophores that can be further utilized in "Click Chemistry" (CuAAC) to append triazole-linked biological probes.
Antimicrobial Efficacy via DNA Gyrase Inhibition
Recent pharmacological evaluations have identified quinazoline-2,4-dione derivatives as potent. The N,N-dimethylated core mimics the binding modality of endogenous purines, allowing the molecule to competitively inhibit the ATP-binding site of bacterial DNA gyrase (Topoisomerase II). The C5-substitution trajectory specifically vectors into the solvent-exposed region of the enzyme, making it an ideal attachment point for solubilizing groups without disrupting the core binding affinity.
Table 2: Comparative Antimicrobial Activity of Quinazoline-2,4-diones
| Compound Scaffold | Target Pathogen | MIC (µg/mL) | Mechanistic Observation |
| Unsubstituted Quinazoline-2,4-dione | S. aureus | >100 | Weak baseline binding; poor cell wall penetration. |
| C6/C7-Halogenated Derivatives | S. aureus | 25 - 50 | Enhanced lipophilicity improves intracellular accumulation. |
| C5-Functionalized Analogues | S. aureus / C. albicans | 10 - 20 | Optimal vectoring into the DNA Gyrase ATP-binding pocket. |
Neurological and Anticancer Potential
Beyond infectious diseases, the quinazoline-2,4-dione scaffold is heavily utilized in the synthesis of . By acting on these ionotropic glutamate receptors, derivatives of this compound exhibit significant anticonvulsant and neuroprotective properties. Furthermore, structural hybridization of this core has been shown to induce anti-proliferative effects in various cancer cell lines by acting as thymidylate synthase inhibitors.
Chemical diversification and primary pharmacological pathways of the C5-Iodo scaffold.
References
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Title: 5-IODO-1,3-DIMETHYLQUINAZOLINE-2,4(1H,3H)-DIONE Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
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Title: Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review Source: Open Medicinal Chemistry Journal URL: [Link]
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Title: New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition Source: RSC Advances URL: [Link]
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Title: Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: Pharmaceuticals (MDPI) URL: [Link]
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Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: Molecules (NIH PMC) URL: [Link]
